

An In-depth Technical Guide to the Basic Pharmacology of Spiramycin

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Compound of Interest

Compound Name: *Sporeamicin A*

Cat. No.: *B1260334*

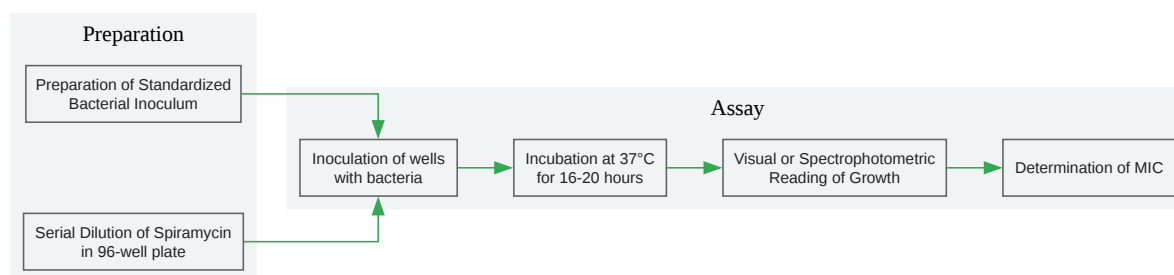
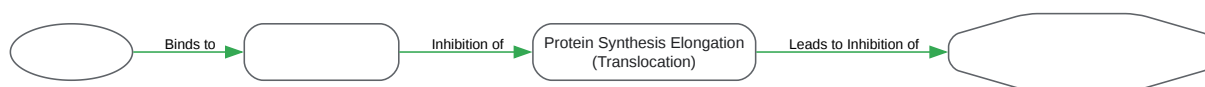
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This guide provides a comprehensive overview of the fundamental pharmacology of Spiramycin, a macrolide antibiotic. Due to the limited availability of public domain data on **Sporeamicin A**, this document focuses on the closely related and well-researched compound, Spiramycin, as a representative macrolide of the same class.

Mechanism of Action

Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis within susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, Spiramycin effectively blocks the translocation step of protein synthesis. This action prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting the elongation of the protein. At higher concentrations, it can exhibit bactericidal effects against highly sensitive bacterial strains.



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